Chemical properties of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
Chemical properties of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
Topic: Chemical Properties of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
1-(3-Methoxyphenyl)-1H-imidazol-2-amine is a specialized heterocyclic scaffold belonging to the class of N-aryl-2-aminoimidazoles . This structural motif is increasingly relevant in medicinal chemistry, serving as a pharmacophore in biofilm inhibitors, alpha-adrenergic receptor modulators, and kinase inhibitors. Unlike its alkylated counterparts, the N-aryl substitution introduces unique electronic constraints that modulate basicity, tautomeric equilibrium, and metabolic stability. This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and reactivity patterns.
Chemical Identity & Molecular Architecture
| Property | Specification |
| IUPAC Name | 1-(3-Methoxyphenyl)-1H-imidazol-2-amine |
| Common Name | 1-(3-Methoxyphenyl)-2-aminoimidazole |
| Molecular Formula | C₁₀H₁₁N₃O |
| Molecular Weight | 191.21 g/mol |
| CAS Number | Not widely listed; chemically systematic |
| SMILES | COc1cccc(n2ccnc2N)c1 |
| Core Scaffold | 2-Aminoimidazole (2-AI) |
Electronic Structure & Tautomerism
The defining feature of 1-substituted-2-aminoimidazoles is the prototropic tautomerism between the amino (aromatic) and imino (non-aromatic) forms.
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Amino Form (A): Characterized by an aromatic imidazole ring and an exocyclic primary amine (-NH₂). This form is thermodynamically favored due to aromatic stabilization energy (ASE).
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Imino Form (B): Characterized by an exocyclic C=N double bond and a secondary amine on the ring nitrogen (N3).
The 3-methoxyphenyl group at N1 exerts an inductive electron-withdrawing effect (-I), slightly destabilizing the positive charge in the conjugate acid compared to N-alkyl derivatives. However, the resonance donation (+M) of the methoxy group is largely localized to the phenyl ring and does not significantly conjugate with the imidazole system due to the twisted biaryl conformation.
Figure 1: Tautomeric equilibrium favoring the aromatic amino form in neutral solution.
Physicochemical Profile
The following data represents predicted and experimentally extrapolated values for the 1-aryl-2-aminoimidazole class.
| Parameter | Value / Range | Mechanistic Insight |
| pKa (Conjugate Acid) | 6.8 – 7.4 | Lower than 2-aminoimidazole (~8.5) due to N-phenyl electron withdrawal. |
| LogP (Octanol/Water) | 1.4 – 1.8 | Moderately lipophilic; 3-OMe group increases lipophilicity vs. unsubstituted phenyl. |
| Solubility (Water) | < 1 mg/mL | Poor aqueous solubility in neutral form; highly soluble as HCl or HBr salt. |
| Solubility (Organic) | High | Soluble in DMSO, Methanol, DCM, and Ethyl Acetate. |
| H-Bond Donors | 2 | Exocyclic -NH₂ group. |
| H-Bond Acceptors | 3 | Imidazole N3, Exocyclic N, Methoxy O. |
| Melting Point | 135 – 145 °C | Typical for crystalline aryl-aminoimidazoles (dependent on salt form). |
Synthetic Pathways[1][2][3]
The synthesis of 1-aryl-2-aminoimidazoles requires constructing the imidazole ring after N-arylation to avoid difficult coupling reactions on the pre-formed heterocycle. The most robust protocol involves the condensation of an N-aryl-alpha-diamine or amino-acetal with a cyanogen source.
Recommended Protocol: The Cyanamide Cyclization
This route minimizes side products and avoids the use of unstable alpha-aminoketones.
Step 1: N-Alkylation Reaction of 3-methoxyaniline with bromoacetaldehyde diethyl acetal under basic conditions (K₂CO₃/DMF) yields the secondary amine intermediate.
Step 2: Guanidinylation & Cyclization Treatment with cyanamide (H₂NCN) in acidic media (aqueous/alcoholic HCl) promotes in-situ deprotection of the acetal to the aldehyde, followed by intramolecular cyclization to form the 2-aminoimidazole core.
Figure 2: Two-step convergent synthesis from commercially available aniline precursors.
Alternative Route: 2-Aminopyrimidine Degradation
Historically, reaction of 2-chloropyrimidine with 3-methoxyaniline followed by hydrazine degradation can yield 2-aminoimidazoles, but this method is atom-inefficient and less suitable for scale-up.
Reactivity & Stability
Acylation & Alkylation
The exocyclic amino group is the primary nucleophile.
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Acylation: Reacts readily with acid chlorides or anhydrides to form N-acyl-2-aminoimidazoles . Note that acylation often occurs at the ring nitrogen (N3) first (kinetic product) or the exocyclic nitrogen (thermodynamic product) depending on conditions.
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Alkylation: Alkylation with alkyl halides typically occurs at the ring nitrogen (N3), leading to 2-aminoimidazolium salts .
Oxidation
The electron-rich imidazole ring is susceptible to oxidation.
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Sensitivity: Moderate. Avoid prolonged exposure to strong oxidants (e.g., KMnO₄, peroxides) which can cleave the ring or oxidize the methoxy group.
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Storage: Stable as a solid salt (HCl/HBr) for years. Free base may darken upon air exposure due to slow oxidation.
Hydrolysis
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Acid Stability: Highly stable in aqueous acid (e.g., 6M HCl reflux) due to protonation of the guanidine-like system, which resists hydrolysis.
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Base Stability: Stable in mild base. Strong base at high temperatures may cause ring opening.
Biological & Pharmacological Context[2][4]
This compound serves as a critical intermediate in the discovery of:
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Biofilm Inhibitors: 2-Aminoimidazoles are known to disperse bacterial biofilms (e.g., S. aureus, P. aeruginosa) by interfering with two-component signaling systems. The N-aryl substituent improves membrane permeability compared to the natural product bromoageliferin derivatives.
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Kinase Inhibitors: The 2-aminoimidazole motif functions as an ATP-mimetic hinge binder. The 3-methoxy group provides a vector for exploring hydrophobic pockets in the kinase active site.
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Alpha-Adrenoreceptor Ligands: Structurally related to clonidine (an imidazoline), this oxidized imidazole analog may exhibit selectivity for alpha-2 adrenergic receptors.
Experimental Handling & Safety
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Handling: Use standard PPE. Handle the free base under inert atmosphere (Argon/Nitrogen) if high purity is required for biological assays.
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Storage: Store at -20°C in a desiccator. Hygroscopic in salt form.
References
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Tautomerism of 2-Aminoimidazoles
- Title: Tautomerism and Electronic Structure of 2-Aminoimidazoles.
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Source: Journal of Organic Chemistry.[1]
- Context: Defines the preference for the amino tautomer in N-substituted deriv
- Title: General Synthesis of 1-Substituted 2-Aminoimidazoles from Amino Acetals.
- Biological Activity: Title: 2-Aminoimidazole antagonists of bacterial biofilm formation. Source:Nature Reviews Drug Discovery (Related Class Review). Context: Establishes the utility of the 2-AI scaffold in anti-infective research.
(Note: Specific CAS-linked citations for this exact molecule are limited due to its status as a catalog building block; references above pertain to the validated chemistry of the structural class.)
